Cas no 282522-06-9 (6-chloro-8-(trifluoromethyl)-9H-purine)

6-chloro-8-(trifluoromethyl)-9H-purine 化学的及び物理的性質
名前と識別子
-
- 9H-Purine,6-chloro-8-(trifluoromethyl)-
- 6-chloro-8-(trifluoromethyl)-7H-purine
- 1H-Purine,6-chloro-8-(trifluoromethyl)-(9CI)
- 6-CHLORO-8-(TRIFLUOROMETHYL)-9H-PURINE
- 9H-Purine,6-chloro-8-(trifluoromethyl)
- DTXSID90699624
- Z1269173315
- EN300-215095
- 282522-06-9
- AB65171
- AMY15836
- 6-chloro-8-(trifluoromethyl)-9H-purine
-
- MDL: MFCD11977611
- インチ: InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-3)14-5(13-2)6(8,9)10/h1H,(H,11,12,13,14)
- InChIKey: NRTITYXDWXJYSH-UHFFFAOYSA-N
- ほほえんだ: ClC1N=CN=C2C=1N=C(C(F)(F)F)N2
計算された属性
- せいみつぶんしりょう: 221.99200
- どういたいしつりょう: 221.992
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- 互変異性体の数: 4
じっけんとくせい
- PSA: 54.46000
- LogP: 2.02510
6-chloro-8-(trifluoromethyl)-9H-purine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-215095-0.1g |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 0.1g |
$331.0 | 2023-09-16 | |
Chemenu | CM234643-500mg |
6-Chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 97% | 500mg |
$826 | 2024-07-28 | |
Chemenu | CM234643-100mg |
6-Chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 97% | 100mg |
$381 | 2024-07-28 | |
Enamine | EN300-215095-5g |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 5g |
$2774.0 | 2023-09-16 | |
Aaron | AR00BO4A-1g |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 1g |
$1340.00 | 2025-01-24 | |
Aaron | AR00BO4A-100mg |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 100mg |
$481.00 | 2025-01-24 | |
1PlusChem | 1P00BNVY-2.5g |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 2.5g |
$2372.00 | 2025-02-25 | |
Enamine | EN300-215095-10g |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 10g |
$4114.0 | 2023-09-16 | |
A2B Chem LLC | AF43374-10g |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 10g |
$4366.00 | 2024-04-20 | |
A2B Chem LLC | AF43374-50mg |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 50mg |
$269.00 | 2024-04-20 |
6-chloro-8-(trifluoromethyl)-9H-purine 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
6-chloro-8-(trifluoromethyl)-9H-purineに関する追加情報
Research Brief on 6-Chloro-8-(trifluoromethyl)-9H-purine (CAS: 282522-06-9): Recent Advances and Applications
6-Chloro-8-(trifluoromethyl)-9H-purine (CAS: 282522-06-9) has emerged as a significant compound in chemical biology and medicinal chemistry research due to its unique structural features and potential therapeutic applications. This trifluoromethyl-substituted purine derivative has attracted considerable attention in recent years, particularly in the development of kinase inhibitors and antiviral agents. The presence of both chloro and trifluoromethyl groups at the 6- and 8-positions respectively creates a distinctive electronic profile that influences its binding affinity to various biological targets.
Recent studies have focused on exploring the synthetic utility of 282522-06-9 as a versatile building block for the preparation of more complex bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effectiveness as a precursor for adenosine receptor antagonists, showing improved selectivity profiles compared to previous generations of compounds. The trifluoromethyl group in particular was found to enhance metabolic stability while maintaining favorable pharmacokinetic properties.
In oncology research, several groups have reported promising results using 6-chloro-8-(trifluoromethyl)-9H-purine derivatives as CDK inhibitors. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) showed that modifications at the 9-position of this scaffold yielded compounds with nanomolar potency against CDK4/6 while maintaining excellent selectivity over other kinases. These findings suggest potential applications in breast cancer therapy, particularly for overcoming resistance to current CDK4/6 inhibitors.
The antiviral potential of this compound class has also been explored, with particular interest in its activity against RNA viruses. Research from early 2024 indicates that certain 9-substituted derivatives exhibit inhibitory activity against viral polymerases, with one analog showing EC50 values below 100 nM against SARS-CoV-2 in cell-based assays. These results, while preliminary, suggest that further optimization of this scaffold could lead to novel broad-spectrum antiviral agents.
From a synthetic chemistry perspective, recent advances have improved the accessibility of 282522-06-9 and its derivatives. A 2023 paper in Organic Process Research & Development described a scalable, high-yield synthesis route that addresses previous challenges in regioselective functionalization. This development is particularly significant for potential commercialization efforts, as it reduces production costs while maintaining high purity standards required for pharmaceutical applications.
Ongoing research continues to explore the structure-activity relationships of this scaffold, with computational modeling playing an increasingly important role. Molecular dynamics simulations have provided insights into how the trifluoromethyl group influences binding interactions, information that is being used to guide the design of next-generation derivatives. As these studies progress, 6-chloro-8-(trifluoromethyl)-9H-purine remains a promising lead structure for multiple therapeutic areas, warranting continued investigation and development.
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